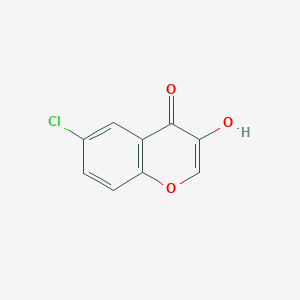

6-Chloro-3-hydroxy-4H-1-benzopyran-4-one

Description

The study of specific substituted benzopyranones, such as 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one, is driven by the established versatility of the core molecular structure. Researchers investigate how the addition of different functional groups, in this case, a chloro group and a hydroxyl group at specific positions, modulates the chemical and biological properties of the parent scaffold.

The 4H-1-benzopyran-4-one core, commonly known as chromone (B188151), is widely recognized as a "privileged structure" in the realm of drug discovery. nih.govacs.org This designation is attributed to its ability to interact with a variety of biological targets, leading to a wide spectrum of pharmacological activities. nih.gov The chromone scaffold is a key component in numerous naturally occurring and synthetic compounds. nih.gov

The versatility of the chromone skeleton allows for modifications at multiple positions, which in turn influences its biological effects. nih.gov Structure-activity relationship (SAR) studies have shown that the type, number, and position of substituents on the chromone core are crucial in determining its pharmacological profile. nih.gov Consequently, chromone derivatives have been extensively investigated for a range of potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. nih.govguidechem.com The inherent low toxicity and valuable biological activities of many chromone-based molecules make them an attractive starting point for the synthesis of new drugs. nih.gov

The research landscape for 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one, also known by the synonym 6-Chloro-3-hydroxy-4H-chromen-4-one, indicates its primary role as a synthetic intermediate in the creation of more complex molecules. Scientific literature details its synthesis and characterization as a building block for novel heterocyclic compounds.

In one study, 6-Chloro-3-hydroxy-4H-chromen-4-one was synthesized as a key intermediate for preparing novel halogenated dihydropyrano[3,2-b]chromene derivatives. researchgate.net The synthesis was achieved with a high yield of 91%. researchgate.net The compound was characterized as a white powder with a melting point of 218–219 °C. researchgate.net Further characterization was performed using spectroscopic methods, including infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy, to confirm its structure. researchgate.net The compound's utility is also noted in studies where it serves as a precursor for creating tetrazole-containing chromone derivatives. scielo.org.mx Furthermore, it has been included in broader studies analyzing the structure-activity relationships of flavone (B191248) derivatives, highlighting its relevance in comparative chemical analysis. nih.gov

| Parameter | Finding |

|---|---|

| Physical Appearance | White powders |

| Yield | 91% |

| Melting Point | 218–219 °C |

| Spectroscopic Data (IR, KBr, ν cm⁻¹) | 3296 (OH) |

| 1629 (C=O) | |

| 1605 (C=C) | |

| Spectroscopic Data (¹H NMR, 300 MHz, DMSO-d₆, δ ppm) | 9.36 (br, 1H, OH) |

| 8.26 (s, 1H, CH) |

6-Chloro-3-hydroxy-4H-1-benzopyran-4-one belongs to a large class of oxygen-containing heterocyclic compounds. Its core structure is a benzopyran, which consists of a benzene (B151609) ring fused to a pyran ring. nih.gov

Structure

3D Structure

Properties

CAS No. |

73484-71-6 |

|---|---|

Molecular Formula |

C9H5ClO3 |

Molecular Weight |

196.58 g/mol |

IUPAC Name |

6-chloro-3-hydroxychromen-4-one |

InChI |

InChI=1S/C9H5ClO3/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4,11H |

InChI Key |

LKCDDCDYSYTJSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 3 Hydroxy 4h 1 Benzopyran 4 One

Established Synthetic Routes for 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one

The construction of the 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one framework relies on well-established principles of chromone (B188151) synthesis, often involving multistep pathways and key cyclization reactions.

Multistep Organic Synthesis Pathways

The synthesis of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one is typically achieved through a multistep sequence starting from readily available precursors. A common strategy involves the initial formation of a substituted acetophenone (B1666503), which then undergoes a series of reactions to build the chromone core.

One documented pathway begins with the appropriate chlorophenol, which is first converted to a 2'-hydroxyacetophenone derivative. This intermediate then serves as the cornerstone for constructing the pyranone ring. The process often involves acylation and subsequent intramolecular cyclization to yield the desired chromone structure.

Cyclization Reactions in Chromone Formation

The crucial step in the synthesis of the chromone core is the cyclization reaction. Several named reactions are instrumental in this transformation, with the Baker-Venkataraman rearrangement and the Algar-Flynn-Oyamada reaction being prominent examples.

The Baker-Venkataraman rearrangement involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone. This diketone intermediate can then undergo acid-catalyzed cyclodehydration to form the chromone ring. This method offers a versatile approach to a wide range of substituted chromones.

The Algar-Flynn-Oyamada (AFO) reaction provides a direct route to 3-hydroxychromones (flavonols) through the oxidative cyclization of a 2'-hydroxychalcone. This reaction is typically carried out using alkaline hydrogen peroxide. The chalcone (B49325) precursor is synthesized via the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde. For the synthesis of the title compound, a precursor that does not yet have a substituent at the 2-position would be required.

A specific reported synthesis of 6-chloro-3-hydroxychromone involves the reaction of a substituted acetophenone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) under microwave conditions, followed by treatment with hydrochloric acid to facilitate cyclization.

Introduction of Chloro and Hydroxyl Functionalities

The chloro and hydroxyl groups are key functionalities that can be introduced at different stages of the synthetic sequence. The chlorine atom at the 6-position is typically incorporated by starting with a 4-chloro-substituted phenol (B47542) or acetophenone derivative. This ensures the regioselective placement of the halogen on the benzene (B151609) ring.

The 3-hydroxyl group is often introduced during the cyclization step itself, as seen in the Algar-Flynn-Oyamada reaction. Alternatively, it can be formed through the oxidation of an intermediate. For instance, a common method involves the epoxidation of a chalcone followed by ring-opening and cyclization. In the synthesis of 6-chloro-3-hydroxychromone, treatment of an intermediate with hydrogen peroxide and sodium hydroxide in an ice-bath, followed by reflux with hydrochloric acid, has been shown to successfully introduce the hydroxyl group and effect cyclization.

Synthesis of Substituted 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one Derivatives

The 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one core serves as a versatile platform for the synthesis of a variety of substituted derivatives, allowing for the exploration of their chemical and biological properties.

Alkylation and Arylation Strategies at the 2-Position

The 2-position of the chromone ring is a common site for substitution, leading to the formation of flavones (2-aryl) and other related compounds.

Arylation: The introduction of an aryl group at the 2-position is a key transformation. One strategy involves starting with a 2-aryl-3-hydroxychromone precursor. These precursors can be synthesized via the Algar-Flynn-Oyamada reaction of a 2'-hydroxychalcone derived from a substituted benzaldehyde (B42025). For instance, 2-aryl-3-hydroxybenzopyrans can be reacted with reagents like 2-(chloromethyl)thiophene to yield 2-aryl-3-alkoxychromones. This indicates that the initial synthesis of a 2-aryl-6-chloro-3-hydroxy-4H-1-benzopyran-4-one can be achieved through established chalcone condensation and subsequent cyclization methodologies.

| Starting Material (Chalcone Precursor) | Reagents for Cyclization | Product |

| 2'-Hydroxy-5'-chloroacetophenone and aromatic aldehyde | 1. Base (e.g., NaOH, KOH) 2. H2O2 (Algar-Flynn-Oyamada reaction) | 2-Aryl-6-chloro-3-hydroxy-4H-1-benzopyran-4-one |

Alkylation: While direct alkylation at the 2-position of the pre-formed 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one can be challenging, synthetic strategies can be adapted to introduce alkyl groups. One approach involves utilizing a starting material that already contains the desired alkyl substituent. For example, the synthesis can begin with a 1-(5-chloro-2-hydroxyphenyl)alkan-1-one, which can then be subjected to cyclization reactions to form the 2-alkyl-substituted chromone.

Derivatization at the Benzene Ring (e.g., 7-methyl)

Further functionalization of the benzene ring of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one allows for the fine-tuning of its properties. The introduction of a methyl group at the 7-position is a notable example.

The synthesis of a 6-chloro-7-methyl substituted chromone derivative would typically start with a correspondingly substituted phenol. For instance, 4-chloro-3-methylphenol (B1668792) could serve as the initial building block. This phenol would then be subjected to reactions such as the Fries rearrangement to introduce an acetyl group, followed by the established cyclization and hydroxylation procedures to yield 6-chloro-3-hydroxy-7-methyl-4H-1-benzopyran-4-one. The synthesis of a related compound, 6-chloro-2-hydroxy-3-(2-(4-methoxyphenyl)hydrazineylidene)-7-methylchroman-4-one, has been reported, demonstrating the feasibility of incorporating a methyl group at the 7-position of a 6-chloro-chromone scaffold.

| Starting Phenol | Key Synthetic Steps | Product |

| 4-Chloro-3-methylphenol | 1. Acylation (e.g., Fries rearrangement) 2. Cyclization (e.g., via Baker-Venkataraman or AFO-type reactions) 3. Hydroxylation | 6-Chloro-3-hydroxy-7-methyl-4H-1-benzopyran-4-one |

Optimization and Green Chemistry Approaches in 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one Synthesis

Optimization of synthetic routes and the integration of green chemistry principles are paramount in modern organic synthesis. For the synthesis of 6-chloro-3-hydroxy-4H-1-benzopyran-4-one, several strategies can be employed to enhance efficiency and reduce environmental impact.

One notable green approach is the use of biocatalysts. For instance, lipase-mediated oxidative cyclization has been effectively used for the synthesis of 3-hydroxychromones. tandfonline.com This enzymatic process offers several advantages, including mild reaction conditions, high yields, the use of a reusable biocatalyst, and shorter reaction times, making it an environmentally friendly alternative to chemical methods. tandfonline.com In a typical procedure, a precursor is subjected to oxidation mediated by a lipase, such as Novozym 435, to achieve the desired 3-hydroxychromone. tandfonline.comresearchgate.net The efficiency of this method can be further optimized by adjusting parameters like enzyme dosage, reaction time, and the reaction medium. tandfonline.com Studies have shown that the yield of 3-hydroxychromone can be significantly influenced by the amount of the oxidizing agent, with optimal amounts leading to high product yields. tandfonline.comresearchgate.net The reusability of the enzyme for several cycles without a significant loss of catalytic performance further enhances the green credentials of this method. tandfonline.comresearchgate.net

Another green chemistry strategy involves the use of environmentally benign solvents, such as water. While not specifically detailed for 6-chloro-3-hydroxy-4H-1-benzopyran-4-one, related syntheses of chromone derivatives have been successfully carried out in aqueous media, highlighting the potential for adapting these conditions.

Further optimization can be achieved through the use of microwave irradiation to accelerate reaction times, as demonstrated in the initial step of the synthesis of 6-chloro-3-hydroxychromone. nih.gov The use of microwave-assisted organic synthesis is a well-established green technique that can lead to shorter reaction times, higher yields, and reduced energy consumption.

Table 1: Optimization Parameters in Lipase-Mediated Synthesis of 3-Hydroxychromones

| Parameter | Variation | Outcome on Yield | Optimal Condition |

| Enzyme Dosage | Increasing amounts | Increased yield up to a certain point | Optimized for specific reaction scale |

| Reaction Time | Varied | Shorter reaction times achieved | Typically around 0.5 hours |

| Reaction Medium | Different organic solvents | Ethyl acetate (B1210297) found to be effective | Ethyl acetate |

| Oxidant Amount | Increasing amounts | Yield increases and then plateaus | 1.2 mmol for a 1 mmol scale reaction |

Mechanistic Studies of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting reaction outcomes. The synthesis of 6-chloro-3-hydroxy-4H-1-benzopyran-4-one likely proceeds through mechanisms analogous to those established for other 3-hydroxychromones.

One of the key synthetic transformations is the oxidative cyclization of a suitable precursor. In the case of the lipase-mediated synthesis of 3-hydroxychromones, a plausible mechanism has been proposed. tandfonline.com The process is believed to initiate with the epoxidation of an o-hydroxyphenyl enaminone precursor by a peroxy acid, which is generated in situ by the lipase. tandfonline.com This is followed by a spontaneous cyclization to form an intermediate, which then undergoes deamination to yield the final 3-hydroxychromone product. tandfonline.com

Another relevant mechanistic pathway is the modified Baker-Venkataraman reaction, which is a common method for the synthesis of chromones. researchgate.net This reaction typically involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone ring. While the direct synthesis of 6-chloro-3-hydroxy-4H-1-benzopyran-4-one via this exact pathway is not explicitly detailed, the fundamental steps of intramolecular condensation and cyclization are central to chromone formation.

The synthesis of 6-chloro-3-hydroxychromone from 5'-chloro-2'-hydroxyacetophenone involves the formation of an intermediate epoxy chromone. nih.gov This epoxide then undergoes a ring-opening reaction upon treatment with a strong acid, such as concentrated HCl, to afford the final 3-hydroxychromone product. nih.gov This acid-catalyzed ring-opening of the epoxide is a critical step in introducing the hydroxyl group at the C3 position of the chromone core.

Table 2: Proposed Mechanistic Steps in 3-Hydroxychromone Synthesis

| Synthetic Approach | Key Intermediate(s) | Key Transformation(s) |

| Lipase-Mediated Oxidative Cyclization | Epoxidized enaminone | In situ peroxy acid formation, epoxidation, spontaneous cyclization, deamination |

| Modified Baker-Venkataraman Reaction | 1,3-Diketone | Intramolecular rearrangement, acid-catalyzed cyclization |

| From 2'-Hydroxyacetophenone | Epoxy chromone | Epoxidation, acid-catalyzed ring-opening |

Chemical Reactivity and Coordination Chemistry of 6 Chloro 3 Hydroxy 4h 1 Benzopyran 4 One

Complexation with Transition Metal Ions

The coordination behavior of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one has been investigated with several transition metals. The following sections provide a detailed overview of these interactions.

6-Chloro-3-hydroxy-4H-1-benzopyran-4-one reacts with Palladium(II) ions to form a distinct yellow-colored complex in an acidic medium. Spectrophotometric studies have been crucial in elucidating the nature of this interaction. The formation of the complex is optimized within a pH range of 2.5 to 4.5.

The stoichiometry of the complex has been determined using Job's method of continuous variation and the mole ratio method. These investigations consistently indicate the formation of a 1:2 complex, with one Palladium(II) ion coordinating to two molecules of the 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one ligand. The complex exhibits maximum absorbance at a wavelength of 420 nm. The high molar absorptivity of the complex underscores its potential utility in the spectrophotometric determination of palladium.

| Parameter | Value |

|---|---|

| Metal Ion | Palladium(II) |

| Stoichiometry (Metal:Ligand) | 1:2 |

| Optimal pH | 2.5 - 4.5 |

| Wavelength of Max. Absorbance (λmax) | 420 nm |

| Color of Complex | Yellow |

The interaction of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one with Iron(II) ions leads to the formation of a colored complex, which has been studied for its analytical potential. The chelation occurs through the hydroxyl and carbonyl groups of the ligand, forming a stable complex with the iron center.

Characterization of the Iron(II) complex involves spectrophotometric analysis to determine the optimal conditions for its formation, including pH and reagent concentration. The stoichiometry of the complex is typically found to be 1:2 (Fe:Ligand), consistent with the bidentate nature of the ligand and the common coordination number of Iron(II). The stability constant of the complex provides a quantitative measure of its thermodynamic stability in solution.

Iridium(III) forms coordination compounds with 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one. The complexation reaction is generally slower compared to first-row transition metals, which is characteristic of the kinetically inert nature of Iridium(III). The reaction often requires heating to proceed at a reasonable rate.

Spectroscopic techniques, including UV-Vis and infrared (IR) spectroscopy, are employed to characterize the resulting Iridium(III) complex. IR spectroscopy is particularly useful in confirming the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O and O-H groups. The studies typically focus on determining the stoichiometry and stability of the complex, which are important for its potential applications in areas such as catalysis or as a phosphorescent material.

6-Chloro-3-hydroxy-4H-1-benzopyran-4-one serves as a ligand for Platinum(II), forming square planar complexes. The generation of these complexes is of interest due to the well-established role of Platinum(II) compounds in various applications. The reaction involves the displacement of labile ligands from a platinum precursor, such as tetrachloroplatinate(II), by the benzopyranone derivative.

The analysis of the resulting Platinum(II) complex involves a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structure of the complex in solution. X-ray crystallography can be used to determine the solid-state structure, confirming the coordination geometry and bond lengths.

Niobium(V) is known to form stable chelates with 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one. The high charge density of the Niobium(V) ion facilitates strong coordination with the oxygen donor atoms of the ligand. The complexation is often carried out in the presence of an ancillary ligand, such as thiocyanate (B1210189) or ascorbic acid, to form a ternary complex with enhanced stability and molar absorptivity.

The resulting colored complex has been exploited for the development of sensitive and selective spectrophotometric methods for the determination of niobium in various samples, including alloys and environmental materials. The method's reliability is established by determining key analytical parameters.

| Parameter | Observation |

|---|---|

| Metal Ion | Niobium(V) |

| Complex Type | Often a ternary complex (e.g., with thiocyanate) |

| Stoichiometry (Nb:Ligand) | Typically 1:2 |

| Key Application | Spectrophotometric determination of Niobium |

Both Tungsten(VI) and Molybdenum(VI) react with 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one to form complexes. In their highest oxidation state, these metals exist as oxo-species, and the complexation mechanism involves the interaction of the ligand with the metal-oxo core. The reactions are pH-dependent, and the nature of the complex formed can vary with the acidity of the solution.

The study of these complexation reactions is important for developing new analytical methods for the determination of tungsten and molybdenum. Spectrophotometry is a common technique used to investigate the stoichiometry and stability of the complexes. The formation of these complexes allows for the selective quantification of these metals, often in the presence of other ions.

Tin(II) Coordination Chemistry

The coordination chemistry of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one with tin(II) is not extensively documented in dedicated studies. However, valuable insights can be drawn from research on closely related 3-hydroxychromone ligands. Studies on compounds like 2-(2-furyl)-3-hydroxychromone and 3-hydroxy-2-(2'-thienyl)-4-oxo-4H-1-benzopyran (HTC) with various divalent metal ions, including Sn(II), provide a strong basis for predicting its behavior. scielo.brresearchgate.net

When reacting with Sn(II) salts, such as anhydrous stannous chloride in a dry methanol (B129727) medium, 3-hydroxychromone derivatives typically form stable complexes. scielo.brresearchgate.net The reaction involves the deprotonation of the 3-hydroxyl group, allowing the ligand to act as a monoanionic chelating agent. Spectroscopic and analytical methods, including Job's method of continuous variation, have established a 1:2 metal-to-ligand stoichiometry for these complexes, resulting in a general formula of [Sn(L)₂]. scielo.brresearchgate.net

Table 1: Characterization of an Analogous Tin(II)-HTC Complex

| Parameter | Observation | Reference |

|---|---|---|

| Ligand | 3-hydroxy-2-(2'-thienyl)-4-oxo-4H-1-benzopyran (HTC) | researchgate.net |

| Stoichiometry | 1:2 (Metal:Ligand) | researchgate.net |

| Characterization | IR, NMR, UV-Visible Spectroscopy, TGA | researchgate.net |

| UV-Vis λₘₐₓ | 432 nm | researchgate.net |

| Property | More fluorescent than the free HTC reagent | researchgate.net |

General Principles of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one as a Ligand

The primary binding sites of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one for metal chelation are the hydroxyl group at the 3-position and the carbonyl oxygen at the 4-position. Upon deprotonation of the phenolic hydroxyl group, the molecule functions as a bidentate, monoanionic ligand. It forms a stable five-membered chelate ring with a metal ion.

This (O,O) coordination mode is consistently observed across a range of metal complexes with 3-hydroxychromone and related hydroxypyridinone derivatives. scielo.brmdpi.com The formation of this chelate ring is the basis for its ability to act as an effective ligand for various metal ions, including transition metals and main group elements like tin. scielo.br

Specific stability constants for metal complexes of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one are not extensively reported in the surveyed literature. However, the principles of coordination chemistry allow for predictions regarding their stability. The stability of a metal complex is influenced by factors such as the nature of the metal ion and the electronic properties of the ligand.

Photochemistry and Photoreactivity of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one

The photochemical behavior of 3-hydroxychromones is a well-studied area, characterized by processes such as excited-state intramolecular proton transfer (ESIPT) and photorearrangement reactions. rsc.orgpsu.eduniscpr.res.in

Photorearrangement Reactions and Product Identification

Upon irradiation with UV light, 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one and its derivatives can undergo significant structural transformations. Research on the closely related compound, 6-chloro-3-hydroxy-2-(2′-thienyl)-4-oxo-4H-1-benzopyran, provides a clear example of this photoreactivity. niscpr.res.in When photolyzed around its maximum absorption wavelength (λₘₐₓ, ~360 nm), this compound rearranges to form a single major product, identified as 6-chloro-3-hydroxy-3-(2′-thienyl)-1,2-indandione. niscpr.res.in

This photorearrangement proceeds with a relatively low quantum yield (Φ) of approximately 0.05, a value that appears to be independent of the polarity of the solvent used. niscpr.res.in The identification of the indandione product is confirmed through spectroscopic analysis (IR, NMR) and by chemical means, such as coupling with o-phenylenediamine. niscpr.res.in In addition to rearrangement, related 3-hydroxyflavone (B191502) systems have been shown to undergo photodecarbonylation (release of carbon monoxide) in the absence of oxygen. acs.org

Table 2: Photorearrangement of a 6-Chloro-3-hydroxychromone Derivative

| Parameter | Details | Reference |

|---|---|---|

| Reactant | 6-chloro-3-hydroxy-2-(2′-thienyl)-4-oxo-4H-1-benzopyran | niscpr.res.in |

| Condition | Photolysis at λₘₐₓ (~360 nm) | niscpr.res.in |

| Product | 6-chloro-3-hydroxy-3-(2′-thienyl)-1,2-indandione | niscpr.res.in |

| Quantum Yield (Φ) | ~0.05 | niscpr.res.in |

Other Chemical Transformations and Reactions

Beyond its photophysical behavior, 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one can undergo various chemical reactions, leading to its degradation or providing avenues for the synthesis of new derivatives.

Hydrolysis and Degradation Pathways

The chromone (B188151) ring system, while generally stable, can be susceptible to hydrolytic cleavage under certain conditions, particularly under strong basic or acidic environments. The presence of the electron-withdrawing chloro group may influence the stability of the benzopyran ring.

A significant degradation pathway for 3-hydroxychromone derivatives is photodegradation. Studies on the closely related compound, 6-chloro-3-hydroxy-2-(2′-thienyl)-4-oxo-4H-1-benzopyran, have shown that photolysis can lead to a photorearrangement. niscpr.res.in Upon irradiation, this compound rearranges to form 6-chloro-3-hydroxy-3-(2′-thienyl)-1,2-indandione. niscpr.res.in This transformation is proposed to proceed through a [σ2 + π2] cycloaddition, forming a 2,3-epoxy-2-hydroxy-1-indanone intermediate. niscpr.res.in It is plausible that 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one could undergo a similar photorearrangement, although the specific products would depend on the substituent at the 2-position (in this case, a hydrogen atom).

In some instances, the γ-pyrone ring of chromone derivatives can undergo ring-opening upon treatment with nucleophiles like sodium hydroxide, which can lead to the formation of ω-formyl-2-hydroxyacetophenone derivatives. researchgate.net The stability of the chromone ring is therefore dependent on the reaction conditions and the nature of the substituents present.

Reactions with Organic Reagents for Further Functionalization

The structure of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one offers several sites for reaction with organic reagents, enabling the synthesis of a diverse range of derivatives.

Reactions at the 3-hydroxyl group: The hydroxyl group can be derivatized through various reactions. For instance, it can undergo esterification with acyl chlorides or anhydrides. nih.gov It can also be converted to an ether by reaction with alkyl halides in the presence of a base. These modifications can be used to protect the hydroxyl group or to introduce new functionalities that modulate the compound's properties. The derivatization of the hydroxyl group is a key strategy in the synthesis of complex bio-oils for their characterization. nih.gov

Reactions at the C2-position: While the target compound has a hydrogen at the C2-position, in related 3-hydroxyflavones (which have a phenyl group at C2), this position is a key site for introducing structural diversity. For the unsubstituted C2-position, reactions such as aldol-type condensations with aldehydes could be envisioned to introduce substituents.

Nucleophilic Attack on the Carbonyl Group: The carbonyl group at the 4-position is susceptible to nucleophilic attack, although this can sometimes lead to ring-opening of the pyrone ring. researchgate.net Reactions with Grignard reagents or other organometallics could potentially lead to the formation of tertiary alcohols after quenching.

Ring Transformation Reactions: As mentioned, nucleophilic attack can lead to ring-opening. Subsequent ring-closure reactions (RORC) with different reagents can be employed to synthesize new heterocyclic systems. For example, reaction of chromone-3-carboxylic acid with various nitrogen nucleophiles leads to a variety of ring-transformed products. researchgate.net

Table 2: Potential Functionalization Reactions of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one

| Reaction Site | Reagent Type | Potential Product Type |

| 3-Hydroxyl Group | Acyl chlorides, Anhydrides | Esters |

| Alkyl halides | Ethers | |

| C2-Position | Aldehydes (in the presence of a base) | C2-substituted derivatives |

| Benzene (B151609) Ring | Electrophiles (e.g., nitrating or halogenating agents) | Substituted benzopyran-4-ones |

| C4-Carbonyl Group | Nucleophiles (e.g., Grignard reagents) | Tertiary alcohols (potential for ring-opening) |

| Pyrone Ring | Nucleophiles (e.g., amines, hydrazines) | Ring-opened or ring-transformed products |

Spectroscopic and Advanced Analytical Characterization of 6 Chloro 3 Hydroxy 4h 1 Benzopyran 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR Chemical Shift Analysis for Structural Confirmation

The ¹H NMR spectrum of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one is predicted to show distinct signals corresponding to each of the non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment, including the effects of electronegative atoms and aromatic systems. pressbooks.pub

The aromatic region would feature signals for protons H-5, H-7, and H-8. The H-5 proton, being ortho to the electron-withdrawing carbonyl group, is expected to be the most deshielded and appear furthest downfield as a doublet. The H-7 and H-8 protons would appear as a pair of doublets, or a doublet and a doublet of doublets, characteristic of an ortho- and meta-coupled system. conicet.gov.armdpi.com The proton at the C2 position is vinylic and is anticipated to appear as a singlet. The hydroxyl proton at C3 typically presents as a broad singlet whose chemical shift can be variable.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 6.5 - 7.5 | s (singlet) |

| H-5 | 8.0 - 8.2 | d (doublet) |

| H-7 | 7.5 - 7.7 | dd (doublet of doublets) |

| H-8 | 7.3 - 7.5 | d (doublet) |

| 3-OH | 5.0 - 10.0 | br s (broad singlet) |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of attached atoms. libretexts.orgchemconnections.org The carbonyl carbon (C-4) is expected to have the largest chemical shift, appearing significantly downfield. oregonstate.edu Carbons bonded to oxygen (C-3, C-8a) and chlorine (C-6) will also be deshielded. The remaining aromatic and vinylic carbons will resonate in the typical range for sp² hybridized carbons. wisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-2 | sp² | 115 - 125 |

| C-3 | sp² | 140 - 145 |

| C-4 | sp² (C=O) | 170 - 180 |

| C-4a | sp² | 120 - 125 |

| C-5 | sp² | 125 - 130 |

| C-6 | sp² | 130 - 135 |

| C-7 | sp² | 122 - 128 |

| C-8 | sp² | 118 - 122 |

| C-8a | sp² | 154 - 158 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations. Key expected correlations include the one between the adjacent aromatic protons H-7 and H-8, and a weaker, long-range correlation between H-5 and H-7. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon. It would be used to definitively link the proton signals (H-2, H-5, H-7, H-8) to their corresponding carbon signals (C-2, C-5, C-7, C-8). numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, the H-5 proton would be expected to show correlations to the carbonyl carbon C-4 and the quaternary carbons C-4a and C-7. The H-2 proton would show correlations to C-3 and C-4, confirming its position on the pyranone ring. numberanalytics.com

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The spectrum of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the conjugated ketone (C=O) stretch is a key feature. The presence of the hydroxyl (-OH) group would be confirmed by a broad absorption band in the higher wavenumber region. Aromatic C-H and C=C stretching vibrations, as well as C-O and C-Cl stretching, would also be present. nih.gov

Table 3: Predicted IR Absorption Bands for 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretch | 3200 - 3400 | Broad, Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| C=O (Ketone) | Stretch | 1620 - 1650 | Strong |

| C=C (Aromatic/Vinyl) | Stretch | 1450 - 1600 | Medium-Strong (multiple bands) |

| C-O | Stretch | 1200 - 1300 | Strong |

| C-Cl | Stretch | 1000 - 1100 | Medium |

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule. The extended conjugation of the benzopyran-4-one system gives rise to characteristic absorption bands.

Absorption and Emission Properties of the Isolated Compound

The chromone (B188151) ring system typically exhibits two major absorption bands in the UV-Vis spectrum. For 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one, these are expected to correspond to π→π* transitions within the conjugated aromatic and pyranone rings. Based on analyses of similar compounds, a long-wavelength absorption band (Band I) is expected around 340-380 nm, with another significant absorption band (Band II) appearing at a shorter wavelength, typically around 250-270 nm. researchgate.net

Compounds of the 3-hydroxychromone family are well-known for exhibiting Excited State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the hydroxyl proton can transfer to the carbonyl oxygen, forming a transient tautomer. This process results in a large Stokes shift, meaning the fluorescence emission occurs at a significantly longer wavelength than the absorption. This dual emission property, with contributions from both the normal and tautomeric forms, is a characteristic feature of this class of compounds.

Spectrophotometric Titrations and Complex Formation Studies

The 3-hydroxy-4-keto chelating moiety within the 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one structure is a well-known site for metal ion coordination. Spectrophotometric methods are highly effective for studying the formation of metal complexes in solution, allowing for the determination of stoichiometry and stability constants. While specific studies on the 6-chloro derivative are not extensively detailed in the available literature, the general class of 3-hydroxychromones has been shown to be effective complexing agents for a variety of metal ions.

These studies typically involve the titration of a metal ion solution with the ligand (the chromone derivative) and monitoring the changes in the UV-Visible absorption spectrum. The formation of a metal-ligand complex often results in a new absorption band at a longer wavelength (a bathochromic shift), and the intensity of this band can be used to probe the complexation process.

Research on analogous 3-hydroxychromone derivatives demonstrates their ability to form stable complexes with metals such as tin(II), niobium(V), and iron(II). For instance, derivatives are used for the extractive spectrophotometric determination of these metals. The complexation typically occurs in an acidic medium, and the resulting colored complex can be extracted into an organic solvent like dichloromethane (B109758) for analysis.

The key parameters determined from these studies include the wavelength of maximum absorbance (λmax), the molar absorptivity (ε), which is a measure of how strongly the complex absorbs light at a specific wavelength, and the stoichiometry of the complex (metal-to-ligand ratio).

Table 1: Spectrophotometric Data for Complexes of Related 3-Hydroxychromone Derivatives

| Metal Ion | Ligand (3-Hydroxychromone Derivative) | Stoichiometry (Metal:Ligand) | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| Sn(II) | 2-(2′-thienyl) derivative | 1:2 | 410-420 | 5.81 x 10⁴ guidechem.com |

| Nb(V) | 2-(4-methylphenyl) derivative | 1:3 | 400 | 4.926 x 10⁴ mdpi.com |

| Fe(II) | 7-methyl-2-(2′-thienyl) derivative | 1:3 | 433 | 2.335 x 10⁴ researchgate.net |

This table presents data for structurally similar compounds to illustrate the complex-forming capabilities of the 3-hydroxychromone scaffold. The exact values for 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one may differ.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. For 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its molecular formula, C₉H₅ClO₃.

The molecular weight of the compound is 196.59 g/mol . In a mass spectrum, the molecule is expected to show a distinctive isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Therefore, two major peaks would be observed at m/z 196 and m/z 198.

Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecule. The fragmentation pattern provides valuable information about the compound's structure. Based on the known fragmentation of the parent compound, chromone, the fragmentation of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one is expected to proceed via characteristic pathways, including Retro-Diels-Alder (RDA) reactions, which are common for the chromone ring system.

Table 2: Predicted Key Mass Fragments for 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one

| m/z (for ³⁵Cl) | Proposed Fragment | Description |

| 196/198 | [C₉H₅ClO₃]⁺ | Molecular Ion [M]⁺ |

| 168/170 | [M - CO]⁺ | Loss of carbon monoxide from the pyranone ring |

| 157/159 | [C₇H₄ClO]⁺ | Resulting from RDA fragmentation of the pyranone ring |

| 139/141 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

| 129 | [M - Cl - CO]⁺ | Loss of chlorine and carbon monoxide |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl radical cation |

X-ray Crystallography for Solid-State Structural Determination

However, analysis of closely related structures, such as 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one, can provide insights into the likely solid-state conformation and packing. nih.gov In the crystal lattice of such compounds, the planar benzopyran ring system is a dominant feature. Intermolecular forces, such as hydrogen bonds (e.g., C-H···O) and halogen bonds, often play a crucial role in stabilizing the crystal packing, frequently leading to the formation of dimers or extended networks. nih.gov

For 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one, the presence of the 3-hydroxy group would be expected to result in strong intermolecular O-H···O hydrogen bonds, likely involving the carbonyl oxygen at the 4-position. These interactions would significantly influence the supramolecular assembly.

Table 3: Crystallographic Data for the Related Compound 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₆BrClO₃ |

| Molecular Weight | 301.51 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5770 (2) |

| b (Å) | 5.7977 (1) |

| c (Å) | 14.8390 (3) |

| β (°) | 94.679 (2) |

| Volume (ų) | 1078.42 (3) |

| Z | 4 |

This data is for a related, but different, molecule and serves to illustrate typical crystallographic parameters for this class of compounds.

Computational Chemistry and Quantum Chemical Investigations of 6 Chloro 3 Hydroxy 4h 1 Benzopyran 4 One

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. For 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), have been instrumental in characterizing its fundamental chemical nature.

Geometric Optimization and Conformational Analysis

Table 1: Representative Optimized Geometrical Parameters for a Chromone (B188151) Scaffold

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C2-C3 | 1.35 - 1.37 |

| C3-C4 | 1.45 - 1.47 |

| C4=O5 | 1.22 - 1.24 |

| O1-C2 | 1.36 - 1.38 |

| O1-C8a | 1.37 - 1.39 |

| C6-Cl | ~1.74 |

| ∠(O1-C2-C3) | 120° - 122° |

| ∠(C2-C3-C4) | 121° - 123° |

| ∠(C3-C4=O5) | 123° - 125° |

Note: These are generalized values for a chromone scaffold and the actual values for 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one may vary.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For chromone derivatives, the HOMO is typically localized over the benzopyran ring, particularly the electron-rich regions, while the LUMO is often distributed over the pyranone ring containing the carbonyl group. The presence of the electron-withdrawing chlorine atom at the C6 position and the hydroxyl group at the C3 position influences the energies of these orbitals. While the precise HOMO-LUMO gap for 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one is not specifically reported, studies on similar compounds suggest it would fall in a range that indicates moderate reactivity.

Table 2: Frontier Molecular Orbital (FMO) Energies and HOMO-LUMO Gap (Illustrative)

| Parameter | Energy (eV) |

| EHOMO | -6.0 to -7.0 |

| ELUMO | -1.5 to -2.5 |

| ΔE (HOMO-LUMO Gap) | 4.0 to 5.0 |

Note: These are illustrative values based on related compounds and the actual values for 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one would require specific calculation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

For 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one, the MEP map is expected to show a significant negative potential around the carbonyl oxygen (O at C4) and the hydroxyl oxygen (O at C3), indicating these as primary sites for interactions with electrophiles or hydrogen bond donors. The chlorine atom, being electronegative, will also contribute to a region of negative potential. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the aromatic ring are expected to exhibit positive potential, making them potential sites for interaction with nucleophiles or hydrogen bond acceptors.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. dergipark.org.tr Key descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to deformation or change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value of chemical hardness indicates greater stability and lower reactivity.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A higher value indicates greater reactivity.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -(EHOMO + ELUMO) / 2). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Calculations on related heterocyclic compounds have demonstrated the utility of these descriptors in predicting their chemical behavior. dergipark.org.tr

Table 3: Calculated Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Typical Value Range |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 - 2.5 eV |

| Chemical Softness (S) | 1 / η | 0.4 - 0.5 eV-1 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.7 - 4.7 eV |

| Electrophilicity Index (ω) | μ2 / 2η | 2.7 - 4.4 eV |

Note: These are illustrative values based on related compounds and the actual values for 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one would require specific calculation.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. docking.orgnih.gov This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or nucleic acid.

Prediction of Ligand-Binding Sites

For 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one, molecular docking studies can predict its binding mode and affinity within the active site of various enzymes. Based on the known biological activities of similar chromone derivatives, potential targets for this compound include enzymes like protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase , both of which are implicated in metabolic disorders. docking.orgnih.govresearchgate.netnih.gov

In a typical docking simulation, the 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one molecule would be placed in the binding pocket of the target protein. The software then explores various possible conformations and orientations of the ligand, calculating the binding energy for each pose. The most favorable binding mode is the one with the lowest binding energy.

The predicted binding interactions often involve:

Hydrogen bonds: The hydroxyl group and the carbonyl oxygen of the chromone are likely to act as hydrogen bond acceptors or donors with polar amino acid residues in the active site.

Halogen bonds: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms.

Pi-pi stacking: The planar aromatic ring system can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: The nonpolar parts of the molecule can interact with hydrophobic pockets within the enzyme's active site.

While specific docking studies for 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one are not extensively reported, studies on analogous inhibitors with PTP1B and α-glucosidase have identified key amino acid residues within their active sites that are crucial for binding. researchgate.netnih.gov For PTP1B, residues such as those in the P-loop are critical, while for α-glucosidase, catalytic residues in the active site are key interaction points. researchgate.netnih.gov Docking simulations would predict which of these, or other residues, are likely to form interactions with 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one, providing a rationale for its potential inhibitory activity.

Analysis of Binding Affinities and Interactions

Computational docking studies have been employed to investigate the binding affinities and interaction mechanisms of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one derivatives with various biological targets. For instance, in studies of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as inhibitors of protein kinase C (PKC), the 6-chloro substituent has been shown to play a role in the binding orientation within the active site. nih.gov

Two primary binding orientations, termed Orientation I and Orientation II, have been proposed based on LigandFit modeling. nih.gov In Orientation I, the C6-Cl group is positioned outside the active site, exposed to the aqueous environment. nih.gov Conversely, in Orientation II, the C6-Cl group occupies a hydrophobic pocket formed by specific amino acid residues, such as Ile323 and Phe297. nih.gov This suggests that the chloro-substituent can significantly influence the binding mode and affinity, depending on the topology of the target's active site.

Further computational analyses, such as Hirshfeld surface analysis, have been utilized to quantify intermolecular interactions. For a related compound, 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile, Hirshfeld analysis revealed that Cl⋯H/H⋯Cl contacts contributed to 12.9% of the Hirshfeld surface, indicating their importance in the crystal packing. nih.gov While this is not the exact molecule, it provides insight into how chloro-substituents can participate in intermolecular interactions.

The following table summarizes the key interactions and their computational details:

| Interaction Type | Contributing Residues/Atoms | Computational Method | Key Finding |

| Hydrophobic Interaction | Ile323, Phe297 | LigandFit | The C6-Cl group can occupy a hydrophobic pocket in one of the possible binding orientations. nih.gov |

| Intermolecular Contacts | H⋯H, C⋯H/H⋯C, N⋯H/H⋯N, Cl⋯H/H⋯Cl, O⋯H/H⋯O | Hirshfeld Surface Analysis | Provides a quantitative measure of the contribution of different intermolecular contacts to the overall crystal packing. nih.gov |

Correlation of Theoretical Calculations with Experimental Spectroscopic Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For chromone derivatives, theoretical calculations of vibrational spectra (FTIR and FT-Raman) have been shown to correlate well with experimental findings. researchgate.net Methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6-311++G(d,p) are commonly used to predict vibrational frequencies. researchgate.net The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule. nih.gov

For a related compound, 8-chloro-1-methyl-6-phenyl-4H- nih.govguidechem.comdiva-portal.orgtriazolo[4,3-a] nih.govdiva-portal.orgbenzodiazepine, the calculated vibrational frequencies showed good agreement with the experimental spectra. nih.gov This agreement between theoretical and experimental data provides confidence in the accuracy of the computational model and allows for a detailed interpretation of the spectroscopic properties of the molecule.

Similarly, UV-Vis absorption maxima (λmax) can be calculated and compared with experimental values obtained in different solvents. For 6-chloro-3-hydroxy-2-(2'-thienyl)-4-oxo-4H-1-benzopyran, the experimental λmax was around 360 nm. niscpr.res.in Computational methods can be used to predict these electronic transitions, providing insights into the electronic structure of the molecule.

The table below presents a comparison of theoretical and experimental spectroscopic data for related compounds:

| Spectroscopic Technique | Experimental Data | Theoretical Method | Basis Set | Correlation |

| FTIR | Vibrational Frequencies | DFT (B3LYP) | 6-311++G(d,p) | Good agreement between calculated and experimental frequencies. researchgate.net |

| FT-Raman | Vibrational Frequencies | DFT (B3LYP) | 6-311++G(d,p) | Good agreement between calculated and experimental frequencies. researchgate.net |

| UV-Vis | λmax ~360 nm | TD-DFT | Varies | Can be used to predict electronic transitions and compare with experimental values. niscpr.res.in |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are powerful tools for elucidating reaction mechanisms by modeling the potential energy surface, identifying transition states, and calculating activation barriers. diva-portal.orgresearchgate.net This approach allows for a detailed understanding of the step-by-step process of a chemical reaction at the molecular level.

For instance, in the study of enzymatic reactions, quantum chemical models of the active site are constructed to investigate the catalytic mechanism. researchgate.net These models can clarify the roles of active site residues and cofactors in the reaction. diva-portal.org The methodology often involves optimizing the geometries of reactants, products, intermediates, and transition states to map out the reaction pathway. nih.gov

While specific studies on the reaction mechanisms of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one were not found, the general principles of quantum chemical modeling can be applied. For example, the photochemical rearrangement of 6-chloro-3-hydroxy-2-(2′-thienyl)-4-oxo-4H-1-benzopyran has been proposed to proceed through a [σ2 + π2] cycloaddition, forming a 2,3-epoxy-2-hydroxy-1-indanone intermediate. niscpr.res.in Quantum chemical calculations could be used to model this reaction, determine the structure of the transition state, and calculate the activation energy for the rearrangement.

The following table outlines the key aspects of quantum chemical modeling of reaction mechanisms:

| Aspect of Modeling | Computational Method | Information Gained |

| Potential Energy Surface | DFT (e.g., B3LYP) | Mapping of the energy landscape of the reaction. researchgate.net |

| Transition State Search | Various algorithms | Identification of the highest energy point along the reaction coordinate. nih.gov |

| Activation Energy Calculation | Difference in energy between transition state and reactants | Provides a measure of the kinetic feasibility of the reaction. nih.gov |

| Reaction Pathway Analysis | Intrinsic Reaction Coordinate (IRC) | Confirms that the transition state connects the reactants and products. |

Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent can significantly influence the electronic structure and reactivity of a molecule. Computational models can account for these solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, while explicit models involve including individual solvent molecules in the calculation.

The photochemistry of 6-chloro-3-hydroxy-2-(2′-thienyl)-4-oxo-4H-1-benzopyran was studied in various solvents, including cyclohexane, acetonitrile, and methanol (B129727). niscpr.res.in It was observed that the quantum yield of the photorearrangement was not significantly affected by the polarity of the solvent. niscpr.res.in This suggests that the excited state involved in the reaction is not highly polar.

Computational studies can be used to investigate solvent effects on various properties, such as:

UV-Vis Spectra: The position of absorption maxima can shift depending on the solvent polarity.

Reaction Rates: The activation energy of a reaction can be altered by the stabilization or destabilization of the transition state by the solvent.

Molecular Geometry: The conformation of a molecule can change in different solvent environments.

The table below summarizes the influence of different solvents on the properties of a related chromone derivative:

| Solvent | Dielectric Constant | Experimental λmax (nm) | Quantum Yield (Φ-R) |

| Cyclohexane | 2.0 | 256.0, 359.0, 377.5 | 0.055 |

| Acetonitrile | 37.5 | 258.5, 359.0, 373.0 | 0.052 |

| Methanol | 32.6 | 258.0, 365.0 | 0.045 |

| Methanol:water (2:3, v/v) | 60.0 | 223.5, 259.0, 366.5 | 0.024 |

Data from the study of 6-chloro-3-hydroxy-2-(2′-thienyl)-4-oxo-4H-1-benzopyran. niscpr.res.in

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Structural Modifications of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one with Biological Interactions (In Vitro)

The in vitro biological activity of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one, a member of the flavonoid class of compounds, can be significantly altered by the introduction of various substituents and by forming complexes with metal ions. researchgate.netnih.gov These modifications impact the molecule's electronic and steric properties, thereby influencing its interactions with biological macromolecules.

The basic scaffold of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one offers several positions for substitution, primarily on the benzopyran ring and the phenyl ring at the 2-position. Studies on related 3-hydroxychromone and flavonoid structures provide insights into how different functional groups can modulate biological activity.

For instance, the introduction of various substituents on the chromene core can significantly enhance the bioactivity of these compounds. researchgate.net Research on similar flavonoid structures has shown that the substitution pattern, particularly at the 3-position of the C-ring, plays a regulatory role in their biological activity and metabolism. nih.gov For example, a series of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones were identified as isoform-selective inhibitors of protein kinase C-zeta (PKC-ζ). nih.govrsc.orgresearchgate.net The specific placement of hydroxyl groups on the phenyl ring at the 2-position was found to be a key determinant of their inhibitory activity. nih.govrsc.orgresearchgate.net

Furthermore, the synthesis of various derivatives through reactions like alkylation, esterification, and chlorination at the 3-hydroxyl group has been explored. nih.gov These modifications can lead to compounds with a range of physicochemical properties and, consequently, diverse biological activities. For example, some synthesized flavonoid derivatives have demonstrated notable antifungal activity. nih.gov

The following table summarizes the influence of certain substituents on the biological activity of compounds related to 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one, based on available literature.

| Compound/Derivative | Substituent/Modification | Observed In Vitro Biological Activity | Reference |

| 3-Hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones | Hydroxyl group at the 3-position of the phenyl ring | Isoform-selective inhibition of PKC-ζ | nih.govrsc.orgresearchgate.net |

| Halogenated Dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives | Halogen substitutions (e.g., chloro, bromo) | Anticancer activity against HCT116, PC3, and HepG2 cell lines | researchgate.net |

| 3-Hydroxy-4′-dimethylamino flavone (B191248) derivatives | Alkyl, ester, and other functional groups at the 3-hydroxyl position | Antifungal activity | nih.gov |

The 3-hydroxy-4-keto chelating moiety in 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one and related compounds is capable of forming stable complexes with various metal ions. This complexation can significantly alter the biological properties of the parent ligand. researchgate.netnih.govresearchgate.netnih.gov

The formation of a metal complex can lead to enhanced biological activity compared to the free ligand. nih.gov For example, a study on an iron(II) complex of a derivative, 6-chloro-3-hydroxy-7-methyl-2-(2′-thienyl)-4-oxo-4H-benzopyran, demonstrated both antimicrobial and anticancer potency. researchgate.net The complex formation can influence factors such as cell permeability, lipophilicity, and the ability to interact with biological targets.

Research on other 3-hydroxy-pyran-4-one derivatives has shown that their metal complexes can exhibit a range of biological activities. researchgate.net The geometry of the resulting metal complex, which is dependent on the metal ion and the ligand, plays a crucial role in its bioactivity. researchgate.netnih.gov For instance, octahedral geometries are often proposed for these types of complexes. researchgate.netnih.gov

Computational Approaches to SAR: QSAR and Pharmacophore Modeling

Computational methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are invaluable tools for understanding the SAR of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one and for guiding the design of new analogs.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For instance, a QSAR study on novel 6-chloro-3-(2-Arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives with anticancer activity revealed that factors such as the natural charge on specific carbon atoms and the energy of the highest occupied molecular orbital (HOMO) were correlated with their cytotoxic effects. nih.gov Such models can provide guidelines for the development of more potent anticancer agents. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.govdovepress.comnih.gov This "pharmacophore" can then be used to screen virtual libraries of compounds to identify new potential inhibitors. nih.govdovepress.com This approach has been successfully applied in the rational design of new drugs for various targets. nih.gov For example, in the design of HIV-1 integrase inhibitors, a pharmacophore model characterized by a chelating triad (B1167595) motif was crucial for identifying potent 3-hydroxyl-pyran-4-one derivatives. nih.gov

These computational approaches, often used in conjunction, can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with a higher probability of being active. nih.gov

Rational Design of Novel 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one Analogs for Targeted Research

The insights gained from SAR studies and computational modeling provide a solid foundation for the rational design of novel 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one analogs with specific biological activities. nih.gov The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties.

The rational design process involves a cyclical approach of designing new structures, synthesizing them, and then evaluating their biological activity. nih.gov This iterative process allows for the refinement of the SAR models and the progressive optimization of the lead compound.

For example, based on the understanding that the 3-hydroxy-4-keto moiety is a key feature for metal chelation and biological activity, new analogs can be designed with modifications at other positions to enhance target-specific interactions. The synthesis of a series of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones as renin inhibitors exemplifies this approach, where modifications to a side chain were made to optimize properties like metabolic clearance and cellular permeability. nih.gov

The synthesis of new derivatives often involves multi-step chemical reactions. For instance, the synthesis of 6-chloro-3-hydroxychromone can be achieved through a process involving N,N-dimethylformamide-dimethylacetal (DMF-DMA) followed by treatment with hydrogen peroxide and sodium hydroxide, and subsequent acid-catalyzed cyclization. researchgate.netresearchgate.net This core structure can then be further modified to create a library of analogs for biological screening.

Investigations of Biochemical Pathways and Molecular Targets

Enzyme Inhibition Studies and Mechanistic Insights (In Vitro)

Comprehensive searches did not yield any specific studies detailing the inhibitory effects or mechanistic insights of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one on the specified enzyme targets. While the broader class of benzopyranones and related flavonoid structures have been investigated for various enzyme inhibitory activities, data for this particular chlorinated derivative is absent from the available literature.

Aldose Reductase Inhibition Mechanisms

There are no specific studies found that investigate the inhibitory mechanism of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one against aldose reductase. Aldose reductase is a well-studied enzyme, and a key target in the management of diabetic complications, with numerous compounds having been evaluated for their inhibitory potential. nih.govnih.gov However, the activity of this specific compound has not been reported in the reviewed literature.

Xanthine (B1682287) Oxidase and Lipoxygenase Inhibition

Similarly, there is a lack of published research on the inhibitory effects of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one against xanthine oxidase or lipoxygenase. Both xanthine oxidase, a key enzyme in purine (B94841) metabolism, and lipoxygenases, involved in inflammatory pathways, are common targets for inhibitor screening. nih.govnih.gov However, no data is available for this specific compound.

Other Relevant Enzyme Targets

No other relevant enzyme targets for 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one have been identified in the surveyed scientific literature.

Receptor Binding Studies and Ligand-Receptor Interactions (In Vitro)

There is no information available from in vitro studies regarding the binding of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one to any specific receptors or detailing its ligand-receptor interactions.

Research into Potential Modulatory Effects on Cellular Pathways (In Vitro)

No in vitro studies have been found that explore the potential modulatory effects of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one on any cellular pathways.

6 Chloro 3 Hydroxy 4h 1 Benzopyran 4 One in Advanced Analytical Chemistry Research

Development as Spectrophotometric Reagents for Metal Ion Determination

Derivatives of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one have been established as versatile and effective chromogenic reagents for the spectrophotometric determination of a range of transition metals. These compounds react with metal ions, typically in acidic conditions, to form distinctively colored chelate complexes that can be extracted into an organic solvent for accurate quantification. This methodology is noted for its high sensitivity, selectivity, and the stability of the resulting colored complexes. nih.gov

The successful application of these reagents in trace analysis hinges on the careful optimization of reaction conditions to maximize complex formation and ensure the accuracy and reproducibility of the results. Key parameters that are typically optimized include the pH or acidity of the aqueous solution, the concentration of the reagent, the choice of extraction solvent, and the equilibration time.

For instance, in the determination of tungsten(VI) using 6-chloro-3-hydroxy-2-(2'-furyl)-4-oxo-4H-1-benzopyran (CHFB), the optimal medium was found to be 0.2 mol L⁻¹ hydrochloric acid (HCl), with dichloromethane (B109758) used as the extraction solvent. rsc.org Similarly, the analysis of tungsten(VI) with 6-chloro-3-hydroxy-2-[2'-(5'-methylfuryl)]-4H-chromen-4-one (CHMFC) is best performed in a 0.18-0.32 M perchloric acid (HClO₄) medium, with chloroform (B151607) as the extractant. nih.govnih.gov The absorbance of the resulting light-yellow complex remains stable for over an hour, allowing for reliable measurements. nih.govnih.gov For the determination of tin(II) and tungsten(VI) with 6-chloro-3-hydroxy-2-phenyl-4-oxo-4H-1-benzopyran (CHPB), an acidic medium is required to ensure stable color development. nih.gov

A significant advantage of using 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one derivatives is the high selectivity and sensitivity they offer. The presence of the chloro-substituent and other groups on the benzopyranone ring influences the electronic properties and steric factors of the molecule, which in turn affects the stability and molar absorptivity of the metal complexes.

These reagents demonstrate a high tolerance to a wide array of foreign ions, which is a critical factor for their application in complex samples. For example, the method for tungsten(VI) determination using CHFB is reported to be free from interference from 39 different elements. rsc.org This high selectivity minimizes the need for extensive sample preparation or masking procedures.

The sensitivity of these methods is evidenced by their low Sandell's sensitivity values and high molar absorptivity. Molar absorptivity values are typically in the range of 10⁴ L mol⁻¹ cm⁻¹, indicating a strong absorbance per unit concentration, which is essential for trace-level determination.

Table 1: Spectrophotometric Determination of Metal Ions using 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one Derivatives

| Reagent Name | Target Ion | Medium | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (µg cm⁻²) | Beer's Law Range (µg mL⁻¹) | Source(s) |

|---|---|---|---|---|---|---|---|

| 6-chloro-3-hydroxy-2-(2'-furyl)-4-oxo-4H-1-benzopyran (CHFB) | W(VI) | 0.2 M HCl | 420 | 2.2 x 10⁴ | 0.0083 | 0.0 - 2.0 | rsc.org |

| 6-chloro-3-hydroxy-2-[2'-(5'-methylfuryl)]-4H-chromen-4-one (CHMFC) | W(VI) | 0.18-0.32 M HClO₄ | 435 | 2.16 x 10⁴ | 0.0085 | 0.0 - 2.6 | nih.govnih.gov |

The robustness, selectivity, and sensitivity of these analytical methods have enabled their successful application to the determination of metal ions in various complex sample matrices. These include industrial and environmental samples where the target analyte is often present at trace concentrations alongside a multitude of other potentially interfering substances.

Researchers have successfully applied these methods for the analysis of tungsten in synthetic mixtures and technical samples, such as steels and flue dust. nih.govelsevier.com The ability to handle such complex matrices without significant interference underscores the practical utility and reliability of these 6-chloro-3-hydroxy-4H-1-benzopyran-4-one based reagents in real-world analytical chemistry research. elsevier.com

Role in Fluorescent Probe Design and Sensing Applications

The parent structure of this compound, 3-hydroxyflavone (B191502) (3HF), is renowned for its unique photophysical properties, particularly its Excited-State Intramolecular Proton Transfer (ESIPT) fluorescence. This phenomenon allows 3HF and its derivatives to serve as highly sensitive fluorescent probes. nih.gov The fluorescence emission of these compounds can be modulated by various factors, including interaction with metal ions, changes in the local microenvironment, and specific chemical reactions. nih.govnih.gov This has led to the development of 3HF-based probes for detecting metal ions, anions, and biologically relevant molecules, as well as for cellular imaging. nih.gov

Future Research Directions and Translational Potential in Chemical Biology

Exploration of New Synthetic Methodologies for Enhanced Diversity

The generation of diverse chemical libraries is fundamental to drug discovery. For the 6-chloro-3-hydroxy-4H-1-benzopyran-4-one core, future synthetic efforts will likely focus on methodologies that offer both efficiency and the ability to introduce a wide array of functional groups.

Novel one-pot synthesis strategies are particularly attractive. For instance, methods like the microwave-assisted, one-pot Sonogashira-carbonylation-annulation reaction have already shown promise for accessing flavones, a related class of compounds. innovareacademics.in Adapting such techniques could streamline the synthesis of novel 6-chloro-3-hydroxy-4H-1-benzopyran-4-one derivatives. innovareacademics.in Similarly, transition-metal-free approaches, such as those using KIO₃ as a catalyst for C(sp²)-H sulfenylation, offer a green and efficient route to functionalized chromones. innovareacademics.in

Future exploration could involve:

Catalyst Development: Investigating new catalysts, such as palladium-thiourea-dppp complexes or heteropolyacids, could lead to more efficient and regioselective syntheses. innovareacademics.inresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: These technologies can significantly shorten reaction times and improve yields, facilitating the rapid generation of compound libraries. innovareacademics.inresearchgate.net

Multi-Component Reactions (MCRs): Designing new MCRs, like the aza Diels-Alder reaction, can create complex molecular architectures in a single step, introducing significant structural diversity. researchgate.netresearchgate.net

Solid-Phase Synthesis: Developing solid-phase synthesis routes would enable the automated and high-throughput production of diverse chromone (B188151) libraries. nih.gov

By expanding the synthetic toolkit, researchers can generate a broad spectrum of derivatives with varied electronic and steric properties, which is crucial for probing structure-activity relationships (SAR).

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

While the biological potential of chromones is recognized, a detailed molecular understanding of their interactions with protein targets is often the next frontier. For 6-chloro-3-hydroxy-4H-1-benzopyran-4-one and its analogs, future research should aim to elucidate their precise mechanisms of action.

Photochemical studies on the related compound, 6-chloro-3-hydroxy-2-(2′-thienyl)-4-oxo-4H-1-benzopyran, have shown it undergoes rearrangement upon photolysis, a characteristic that could be linked to its photobiological behavior. niscpr.res.in The 3-hydroxy group is a key feature, often involved in excited-state intramolecular proton transfer (ESIPT), which influences the compound's spectroscopic properties and potential as a solvent polarity sensor. niscpr.res.in

Key areas for future mechanistic investigation include:

Target Identification: Utilizing techniques like chemical proteomics to identify the specific protein targets of biologically active derivatives.

Structural Biology: Obtaining co-crystal structures of active compounds bound to their protein targets to visualize the precise binding mode and key molecular interactions. This is crucial for structure-based drug design.

Enzyme Kinetics: Performing detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for derivatives that target enzymes. For example, derivatives of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one have been identified as isoform-selective inhibitors of Protein Kinase C-ζ (PKC-ζ). nih.govrsc.org Understanding the specifics of this inhibition is vital.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold and correlating these changes with biological activity provides deep insights into which functional groups are critical for target engagement. Preliminary SAR studies have indicated that the 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one moiety is essential for PKC-ζ inhibitory activity. nih.gov

A thorough mechanistic understanding is indispensable for optimizing lead compounds, improving their potency and selectivity, and minimizing off-target effects.

High-Throughput Screening of Derivatives for Novel Biological Activities (In Vitro)